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# troubleshooting low signal in ACTH (1-16) ELISA

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Compound of Interest

Compound Name: ACTH (1-16) (human)

Cat. No.: B15619837

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# **Technical Support Center: ACTH (1-16) ELISA**

Welcome to the technical support center for the ACTH (1-16) ELISA kit. This resource is designed to help you troubleshoot common issues and answer frequently asked questions to ensure you achieve accurate and reliable results in your experiments.

### Frequently Asked Questions (FAQs)

Q1: What is the principle of this ACTH (1-16) ELISA?

This kit is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The microwells are pre-coated with a monoclonal antibody specific for ACTH. During the first incubation, ACTH present in the standards and samples binds to the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated polyclonal antibody that recognizes a different epitope of ACTH is added. Following another wash, a TMB substrate solution is added, which develops a blue color in proportion to the amount of ACTH bound. The reaction is then stopped by the addition of an acidic stop solution, which turns the color yellow. The absorbance is measured at 450 nm, and the concentration of ACTH is determined by interpolating from a standard curve.[1][2][3]

Q2: What type of samples can be used with this kit?

The recommended sample type for ACTH determination is EDTA plasma.[1][4] Serum, cell culture supernatants, and other biological fluids may also be compatible, but it is crucial to validate these sample types for your specific assay.[5][6][7] Using incorrect anticoagulants or sample types can lead to inaccurate results.



Q3: How should I collect and store my plasma samples?

Proper sample collection and storage are critical for accurate ACTH measurement.

Parameter	Recommendation
Anticoagulant	EDTA (lavender top tube)[1][4]
Processing	Separate plasma by centrifugation (e.g., 1000 x g for 15-20 minutes) promptly after collection, preferably in a refrigerated centrifuge.[4][5][6]
Short-term Storage	Up to 8 hours at 2-8°C.[1][4]
Long-term Storage	Store aliquots at -20°C or lower for up to 4 months.[1][4] Avoid repeated freeze-thaw cycles.[5][6]

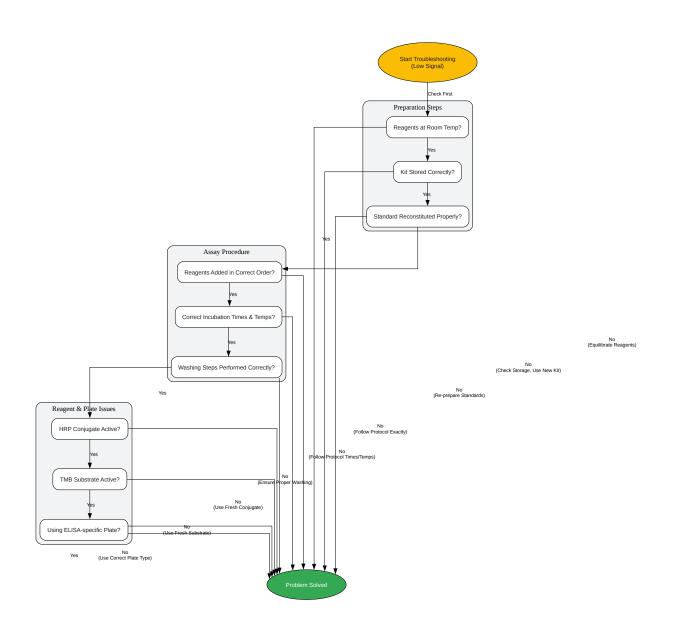
### **Troubleshooting Guide: Low Signal or No Signal**

A common issue encountered during ELISA is a weak or absent signal. The following guide provides potential causes and solutions to help you troubleshoot this problem.

Problem: The standard curve is flat, or the overall absorbance values (ODs) are very low.

Below is a logical workflow to diagnose the potential source of the low signal.





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Caption: A troubleshooting flowchart for low signal issues in ELISA.

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Possible Cause	Recommended Solution(s)
Improper Reagent Preparation or Storage	- Reagents not at room temperature: Ensure all kit components, including samples, are brought to room temperature (18-25°C) before use.[8][9] - Improper standard dilution: Briefly centrifuge the standard vial before reconstitution to ensure all powder is at the bottom.[8] Reconstitute as directed and perform serial dilutions carefully. [10] - Incorrect wash buffer dilution: Ensure the concentrated wash buffer is diluted according to the protocol. If crystals are present, warm the concentrate gently to dissolve them.[8] - Degraded reagents: Check the expiration date of the kit.[5] If the kit has been stored improperly (e.g., not at 2-8°C), its components may have degraded.[8]
Procedural Errors	- Incorrect incubation times or temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol.[8] Insufficient incubation can lead to a weak signal Reagents added in the wrong order: Follow the assay procedure step-by-step.[11] - Inadequate washing: Insufficient washing can lead to high background, while overly aggressive or incomplete washing can remove bound antibody-antigen complexes. Ensure complete aspiration of wells between washes.[6][12] Do not let the wells dry out at any time during the assay.[6] - Inaccurate pipetting: Calibrate your pipettes regularly. Use fresh tips for each standard, sample, and reagent to avoid cross-contamination.[12]
Inactive Reagents	- Inactive HRP conjugate or TMB substrate: To check the activity of the HRP conjugate and TMB, you can mix a small amount of each in a clean tube. A rapid development of blue color

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	indicates they are active.[8] If no color develops,
	the reagents may be inactive and a new kit
	should be used Contaminated reagents: Use
	separate reservoirs for each reagent to prevent
	cross-contamination.[5]
	- Low ACTH concentration: The ACTH
	concentration in your samples may be below the
	detection limit of the assay. Consider
	concentrating your samples or running a pilot
Sample-Specific Issues	experiment with a range of sample dilutions.[10]
	[11] - Sample matrix interference: Components
	in the sample matrix may interfere with the
	assay. It is recommended to dilute samples with
	the provided sample diluent.[10]

### **Key Experimental Protocols**

#### 1. Reagent Preparation

- Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as specified in the kit manual (e.g., 1:20 or 1:25 dilution).[8] If crystals have formed, warm the bottle in a 40°C water bath and mix until they dissolve completely.[8]
- Standard Curve Preparation: Reconstitute the lyophilized ACTH standard with the provided standard diluent. Allow it to sit for 10-15 minutes and mix gently.[6][13] Prepare a serial dilution of the standard in the standard diluent to create the points for the standard curve. Do not reuse diluted standards.

#### 2. Standard ELISA Workflow

The following diagram illustrates a typical sandwich ELISA procedure.





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Caption: A generalized workflow for a sandwich ELISA experiment.

#### 3. Data Analysis

- Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.
- Plot a standard curve with the mean absorbance for each standard on the Y-axis and the corresponding concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[13]
- Determine the concentration of ACTH in your samples by interpolating their mean absorbance values from the standard curve.
- Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

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